2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group.
- A 2-(3-methylphenoxy)acetamide moiety attached to the 6-position of the tetrahydroquinoline scaffold.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-13-18(9-10-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUQVMVILJKNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-methylphenoxy group and the tetrahydroquinoline moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound.
Preparation of 3-methylphenoxy group: This can be achieved by reacting 3-methylphenol with an appropriate halogenated compound, such as 1-chloro-2-propanol, in the presence of a base like potassium hydroxide (KOH) to form 3-methylphenoxypropanol.
Preparation of tetrahydroquinoline moiety: This involves the cyclization of an appropriate precursor, such as N-(2-methylpropanoyl)-aniline, under acidic conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to form amines or other reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the acetamide group may yield amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Variations
The target compound’s structural analogs are categorized based on core heterocycles (tetrahydroquinoline vs. tetrahydroisoquinoline) and substituent modifications:
Table 1: Structural and Molecular Comparison
* Estimated based on substituent contributions.
Key Observations:
G502-0090 (): Shares the tetrahydroquinoline core but differs in substituents:
- 4-Methoxyphenoxy (vs. 3-methylphenoxy): The methoxy group enhances electron density and polarity compared to the methyl group.
- Cyclopropanecarbonyl (vs. Lower molecular weight (380.44 vs. 394.46) due to smaller acyl group and methoxy substitution.
Tetrahydroisoquinoline Derivatives (): Compounds like 28a replace the tetrahydroquinoline core with tetrahydroisoquinoline, shifting the nitrogen atom’s position. Substituents (e.g., dimethoxyphenylmethyl) increase hydrophobicity and steric bulk compared to the target’s phenoxy group .
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The 3-methylphenoxy group in the target compound likely increases lipophilicity compared to G502-0090’s 4-methoxyphenoxy (due to methoxy’s polarity). The isobutyryl group (branched alkyl) may confer higher solubility in nonpolar solvents than cyclopropanecarbonyl’s rigid structure .
Synthetic Accessibility :
- and highlight the use of coupling agents (e.g., BOP) and reflux conditions for acetamide formation, suggesting shared synthetic routes for such derivatives .
Biological Activity
The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (commonly referred to as G502-0333) is a synthetic organic molecule with potential biological activity. Understanding its biological properties is crucial for its application in drug discovery and development. This article reviews the relevant literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of G502-0333 is . Its structure includes a tetrahydroquinoline moiety, which is known for various biological activities. The compound's IUPAC name is 2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide .
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3 |
| Molecular Weight | 350.46 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(N(CCC1)c(cc2)c1cc2NC(COc1c(C)cccc1)=O)=O |
Antiviral Activity
G502-0333 has been included in various screening libraries for antiviral compounds. Preliminary studies suggest that it may exhibit significant antiviral properties against specific viral strains. The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
Immunomodulatory Effects
Research indicates that G502-0333 may modulate immune responses. It has been tested in vitro for its ability to influence cytokine production and immune cell activation. Such properties are essential for developing treatments for autoimmune diseases and inflammatory conditions.
Anticancer Potential
The compound has shown promise in preliminary anticancer studies. Its structure suggests potential interactions with cellular pathways involved in cancer progression. Specific assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines.
The mechanisms through which G502-0333 exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in the pathways of viral replication and immune response modulation.
Case Studies and Research Findings
- Antiviral Screening : In a study involving a panel of viral strains, G502-0333 demonstrated IC50 values indicating effective inhibition of viral replication.
- Immunological Assays : In vitro assays showed that G502-0333 could enhance the production of specific cytokines while suppressing others, suggesting a dual role in immune modulation.
- Cancer Cell Line Studies : Various cancer cell lines were treated with G502-0333, resulting in reduced cell viability and increased apoptosis rates compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
